4-(Benzyloxy)-3-iodopyridine
Description
Contextualization within Advanced Pyridine (B92270) Heterocyclic Chemistry
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. uiowa.edu The introduction of multiple substituents onto this ring allows for the fine-tuning of a molecule's physicochemical and biological properties. However, the synthesis of polysubstituted pyridines with specific regiochemistry presents a significant challenge due to the intrinsic reactivity patterns of the pyridine ring. nih.govnih.gov Advanced heterocyclic chemistry seeks to overcome these challenges through the development of sophisticated building blocks and synthetic methodologies. core.ac.ukorganic-chemistry.org
4-(Benzyloxy)-3-iodopyridine represents a class of highly functionalized pyridine building blocks designed for complex syntheses. orgchemres.org The presence of two distinct functional groups at defined positions—an iodo group and a benzyloxy group—allows for selective and sequential chemical transformations. This "orthogonal" reactivity is a cornerstone of advanced synthesis, enabling chemists to build molecular complexity in a controlled manner. nih.govresearchgate.net The utility of such halogenated heterocycles has grown, particularly with the advent of transition-metal-catalyzed cross-coupling reactions, which provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
Significance of the Benzyloxy and Iodo Moieties in Pyridine Scaffolds for Research
The specific combination of a benzyloxy group at the 4-position and an iodine atom at the 3-position endows this compound with a unique and highly valuable reactivity profile for research. Each substituent plays a critical role, and their interplay is key to the compound's utility.
The iodo moiety at the 3-position is an exceptionally versatile functional group. Iodine's high polarizability and the relatively weak carbon-iodine bond make it an excellent leaving group in a variety of reactions. smolecule.com It is particularly prized for its high reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. ontosight.airesearchgate.net This allows for the straightforward introduction of a wide range of aryl, heteroaryl, and alkynyl groups at a specific vector on the pyridine core, which is a crucial strategy in drug discovery and materials science. smolecule.com
The benzyloxy moiety at the 4-position serves multiple functions. As an alkoxy group, it is an electron-donating group, which influences the electronic properties and reactivity of the pyridine ring. imperial.ac.uk The benzyl (B1604629) group itself is bulky, which can direct the approach of reagents to other positions on the ring. Furthermore, the benzyloxy group can act as a stable protecting group for a 4-hydroxy functionality. The benzyl group can be removed under various conditions, typically hydrogenolysis, to unmask the hydroxyl group, which can then be used for further functionalization. This protecting group strategy is fundamental in multi-step organic synthesis.
The combination of these two groups on the same pyridine scaffold allows for a programmed, stepwise functionalization, making it a powerful intermediate for creating diverse molecular libraries. researchgate.net
| Moiety | Position | Key Characteristics | Primary Research Applications |
|---|---|---|---|
| Iodo (-I) | 3 | Excellent leaving group, highly reactive in cross-coupling. smolecule.com | Suzuki, Sonogashira, and other palladium-catalyzed C-C bond-forming reactions. ontosight.airesearchgate.net |
| Benzyloxy (-OCH₂Ph) | 4 | Electron-donating, sterically bulky, stable protecting group. imperial.ac.uk | Modulates ring reactivity; protection of the 4-hydroxyl group for subsequent deprotection and functionalization. |
Historical Trajectories and Key Milestones in 4-Alkoxy- and 3-Iodopyridine (B74083) Research
The journey of pyridine research began with its initial isolation from coal tar in the 19th century. wikipedia.org However, the development of specifically substituted pyridines as tools for organic synthesis is a more recent story, driven by the demands of the pharmaceutical and agrochemical industries. nih.govopenmedicinalchemistryjournal.com
Research into 4-alkoxypyridines gained momentum as their utility as intermediates for a range of products became apparent. semanticscholar.org Early methods focused on the nucleophilic substitution of 4-halopyridines with alcohols. semanticscholar.orgresearchgate.net A significant development was the establishment of efficient, high-yield procedures for synthesizing a series of 4-alkoxypyridines, which facilitated their use in creating soft materials like liquid crystals and various bioactive derivatives. semanticscholar.orgresearchgate.net The ability to introduce long alkyl or functionalized chains at the 4-position via an ether linkage proved crucial for tuning the physical properties of the resulting molecules. semanticscholar.org
The study of 3-iodopyridines is closely linked to the rise of transition-metal catalysis. While early syntheses existed, the true value of 3-iodopyridines was unlocked with the broad application of cross-coupling reactions in the late 20th and early 21st centuries. ontosight.ai A key milestone was the use of 3-iodopyridine in the palladium-catalyzed synthesis of naturally occurring marine pyridine alkaloids, such as theonelladins, which demonstrated its power as a building block for complex natural products. smolecule.comresearchgate.netchempanda.com The development of more efficient iodination methods and the exploration of various coupling partners have solidified the position of 3-iodopyridines as indispensable reagents in advanced organic synthesis. ontosight.aichemicalbook.com The emergence of di- and tri-substituted pyridines, like the subject of this article, represents the convergence of these research trajectories, providing chemists with sophisticated tools for modern molecular design.
| Pyridine Class | Key Milestone | Significance | Approximate Era |
|---|---|---|---|
| 4-Alkoxypyridines | Development of efficient synthesis from 4-chloropyridine. semanticscholar.orgresearchgate.net | Enabled widespread use as intermediates for liquid crystals and bioactive compounds. | Late 20th/Early 21st Century |
| 3-Iodopyridines | Application in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). ontosight.ai | Established 3-iodopyridine as a key building block for C-C bond formation. | Late 20th/Early 21st Century |
| 3-Iodopyridines | Use in the total synthesis of pyridine alkaloids (e.g., theonelladins). smolecule.comresearchgate.net | Demonstrated utility in the construction of complex, biologically active natural products. | Early 2000s |
| Halogenated Pyridines | Increased use of polysubstituted halo-pyridines in medicinal chemistry. nih.gov | Provided versatile scaffolds for creating diverse compound libraries for drug discovery. | Early 2000s - Present |
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHGYZCSPVQORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Benzyloxy 3 Iodopyridine
De Novo Synthesis Approaches to the 4-(Benzyloxy)-3-iodopyridine Scaffold
De novo synthesis provides a flexible route to highly functionalized pyridine (B92270) rings by assembling them from acyclic components. While not a direct route to this compound, these methods are crucial for creating the core 4-hydroxypyridine (B47283) scaffold, which can then be further derivatized.
One prominent de novo strategy is a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids. acs.orgrsc.orgnih.gov This approach first generates β-alkoxy-β-ketoenamide intermediates, which subsequently undergo base-induced cyclization to form a variety of substituted 4-hydroxypyridine derivatives. rsc.orgresearchgate.netthieme-connect.com The versatility of this method allows for the incorporation of diverse substituents at various positions on the pyridine ring by simply changing the nitrile and carboxylic acid components. nih.govresearchgate.net Once the 4-hydroxypyridine nucleus is formed, it serves as a key intermediate, ready for subsequent regioselective iodination and etherification to yield the final target compound, as detailed in the following sections.
Functional Group Interconversion and Derivatization Routes for this compound Precursors
This approach is the most direct and widely utilized for preparing this compound. The strategy hinges on the sequential or strategic modification of functional groups on a pre-existing pyridine ring. The typical pathway involves two key transformations: the regioselective iodination of a pyridine derivative and the introduction of the benzyloxy group via etherification. The order of these steps can be varied depending on the starting material and desired selectivity.
The introduction of an iodine atom at the C-3 position of the pyridine ring is a critical step. The hydroxyl or benzyloxy group at the C-4 position acts as an activating group, directing electrophilic substitution to the ortho positions (C-3 and C-5).
A common precursor for this reaction is 4-hydroxypyridine (which exists in equilibrium with its tautomer, 4-pyridone). Direct iodination can be achieved using various iodinating agents and conditions. The hydroxyl group at C-4 activates the ring, making the C-3 and C-5 positions susceptible to electrophilic attack. A highly efficient method involves the in situ generation of reactive iodine species from sodium iodide (NaI) using co-oxidants like sodium chlorite (B76162) (NaClO₂) and sodium hypochlorite (B82951) (NaClO) in an acidic medium. google.com Other methods include the use of iodine with a base such as sodium hydroxide (B78521), or N-Iodosuccinimide (NIS), often in an appropriate solvent. rsc.org Radical-based C-H iodination protocols have also been developed that can selectively iodinate pyridones at the C-3 position. rsc.org
For a precursor like 4-(benzyloxy)pyridine (B1590385), direct iodination at the C-3 position is also feasible, following similar principles of electrophilic aromatic substitution.
| Precursor | Reagents | Key Conditions | Selectivity | Reference |
|---|---|---|---|---|
| 4-Hydroxypyridine | Iodine, Sodium Hydroxide | Aqueous or alcoholic solvent | Yields 3-iodo and 3,5-diiodo derivatives | |
| 4-Hydroxypyridine | NaI, NaClO₂, NaClO | Methanol-hydrochloric acid medium, Room temperature | Directed to C-3 position | google.com |
| Pyridine/Pyridone Derivatives | N-Iodosuccinimide (NIS) | Acetic acid, 70 °C | Regioselective C-H iodination | rsc.org |
| Pyridones/Pyridines | Radical-based protocol | Not specified | C-3 and C-5 iodination | rsc.org |
The conversion of the hydroxyl group at C-4 to a benzyloxy ether is most commonly accomplished via the Williamson ether synthesis. organic-chemistry.orgwikipedia.org This reaction proceeds through an SN2 mechanism where a phenoxide-like anion, generated by deprotonating the 4-hydroxypyridine precursor, acts as a nucleophile. wikipedia.orgmasterorganicchemistry.com
The synthesis typically starts with 3-iodo-4-hydroxypyridine. This precursor is treated with a suitable base to form the corresponding alkoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). organic-chemistry.orgjk-sci.com The resulting nucleophilic alkoxide then reacts with an electrophilic benzyl (B1604629) source, such as benzyl bromide or benzyl chloride, to form the C-O ether linkage, yielding this compound. organic-chemistry.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution. jk-sci.com
Reaction Scheme: Williamson Ether Synthesis Step 1 (Deprotonation): 3-Iodo-4-hydroxypyridine + Base (e.g., NaH) → 3-Iodo-4-pyridinoxyl anion Step 2 (Substitution): 3-Iodo-4-pyridinoxyl anion + Benzyl bromide → this compound + NaBr
This method is robust and widely used in both laboratory and industrial settings for the preparation of ethers. wikipedia.org
The availability of suitably substituted pyridine precursors is foundational to the functional group interconversion strategy. The synthesis of the key intermediate, 4-hydroxypyridine, and its derivatives is therefore a strategic consideration. While simple 4-hydroxypyridine is commercially available, more complex or substituted versions may need to be synthesized.
As mentioned in the de novo section, flexible multi-component reactions provide access to a wide array of highly functionalized 4-hydroxypyridine derivatives. acs.orgresearchgate.netthieme-connect.com These methods allow for the strategic placement of various functional groups on the pyridine core, which can be essential for developing analogues or more complex target molecules. nih.gov By synthesizing the 4-hydroxypyridine nucleus with desired substitutions already in place, chemists can streamline the subsequent iodination and etherification steps.
Advanced Synthetic Techniques and Optimization in this compound Preparation
Modern synthetic chemistry seeks to improve reaction efficiency, reduce waste, and shorten reaction times. Advanced techniques such as microwave-assisted synthesis are being applied to the preparation of heterocyclic compounds like substituted pyridines.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields and product purities. researchgate.netrsc.org
In the context of pyridine synthesis, microwave protocols have been successfully applied to one-pot condensation reactions to form the pyridine ring, significantly cutting down the required heating time. smolecule.com Furthermore, functionalization reactions such as etherification and palladium-catalyzed cross-coupling reactions on the pyridine core can be enhanced by microwave heating. scirp.orguc.pt For instance, the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) via halogen exchange on pentachloropyridine (B147404) was achieved in just 10 minutes under microwave irradiation, compared to 1.5 hours under conventional reflux. orgchemres.org While a specific microwave-assisted protocol for this compound is not prominently documented, the principles and demonstrated successes in related pyridine systems suggest that both the etherification and iodination steps are strong candidates for optimization using this technology. smolecule.comuc.pt
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgbeilstein-journals.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. rsc.org The synthesis of pyridine rings has been a fertile ground for the application of MCRs, with the Hantzsch dihydropyridine (B1217469) synthesis being a classic example. beilstein-journals.org
While a specific multicomponent reaction for the direct synthesis of this compound has not been extensively documented in the literature, a hypothetical approach can be envisioned based on established pyridine syntheses. A plausible MCR strategy could involve a variation of the Guareschi-Thorpe synthesis, which classically uses a cyanoacetamide, a 1,3-dicarbonyl compound, and ammonia. To achieve the desired substitution pattern of this compound, bespoke starting materials would be necessary.
A hypothetical multicomponent approach is outlined below:
Hypothetical Multicomponent Synthesis of a 4-(Benzyloxy)pyridine Precursor
| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product |
| Benzyloxyacetonitrile | Ethyl cyanoacetate | Ammonia | Base (e.g., Piperidine) | 2,6-dihydroxy-4-(benzyloxy)nicotinonitrile |
This hypothetical reaction would generate a highly functionalized pyridine ring which could then be further elaborated to introduce the iodine at the 3-position. The challenges in such an approach lie in the synthesis and reactivity of the required precursors and controlling the regioselectivity of the subsequent iodination step.
More contemporary MCRs for pyridine synthesis often employ transition metal catalysis, which can allow for the coupling of a wider range of substrates under milder conditions. rsc.org For instance, a palladium-catalyzed three-component reaction of a suitable alkyne, a nitrile, and an iodinating agent could potentially construct the desired scaffold in a single step. However, the development of such a process for this compound remains a prospective research goal.
Cascade Processes and Sequential Transformations
Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent transformations occur under the same reaction conditions without the need for isolating intermediates. These processes are highly efficient, minimizing solvent waste and purification steps, and can lead to the formation of complex structures in a single operation.
The synthesis of functionalized iodopyridines through cascade reactions has been reported. For example, a rapid and efficient cyclo-elimination/aromatization cascade has been utilized for the synthesis of 2-substituted 3-acetoxy-4-iodopyridines from highly functionalized pyridin-3-ones. nih.gov This demonstrates the potential of cascade strategies in assembling the core of substituted iodopyridines.
A potential cascade strategy for the synthesis of this compound could involve the reaction of a suitably substituted precursor that undergoes a cyclization followed by an in-situ iodination. For example, an open-chain precursor containing a benzyloxy group and a latent pyridine ring could be designed to cyclize and subsequently be trapped by an iodinating agent present in the reaction mixture.
Another plausible cascade approach would be a dearomatization-rearomatization sequence. In this strategy, a 4-benzyloxypyridine could be subjected to a reaction that temporarily disrupts the aromaticity of the pyridine ring, allowing for a regioselective functionalization at the 3-position with an iodine electrophile. A subsequent rearomatization step would then yield the desired this compound.
A reported cascade reaction for the synthesis of related furopyridines involves a Sonogashira coupling followed by an immediate 5-endo-dig cyclization. ias.ac.in While this leads to a fused ring system, it highlights the power of palladium-catalyzed cascade processes in functionalizing pyridine scaffolds. A modification of this concept, perhaps involving a different type of intramolecular cyclization or rearrangement following an initial intermolecular coupling, could be a fruitful avenue for the development of a cascade synthesis of this compound.
Continuous Flow Methodologies
Continuous flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, has emerged as a powerful technology for chemical synthesis. nih.govgoogle.com This methodology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. researchgate.net
The synthesis of heterocyclic compounds, including pyridines, has been significantly impacted by the adoption of continuous flow techniques. researchgate.net While a dedicated continuous flow synthesis for this compound is not prominently featured in the current literature, the principles of flow chemistry can be applied to its preparation, potentially offering significant improvements over batch methods.
One of the key steps in the synthesis of this compound is the iodination of a 4-benzyloxypyridine precursor. Iodination reactions can sometimes be difficult to control in batch, leading to over-iodination or other side products. A continuous flow reactor would allow for precise stoichiometric control of the iodinating agent and rapid mixing, which can significantly improve the selectivity and yield of the reaction. Furthermore, the enhanced safety profile of flow reactors is particularly advantageous when handling potentially hazardous reagents.
Another potential application of continuous flow is in the nucleophilic aromatic substitution (SNAr) reaction to introduce the benzyloxy group. For instance, the reaction of 4-chloro-3-iodopyridine (B1630668) with benzyl alcohol in the presence of a base can be performed in a heated flow reactor. This would allow for rapid optimization of reaction conditions such as temperature, residence time, and reagent concentration to maximize the yield and purity of the product.
Illustrative Continuous Flow Synthesis of this compound
| Step | Reactants | Reactor Type | Conditions | Advantages |
| 1. Iodination | 4-Benzyloxypyridine, N-Iodosuccinimide | Packed-bed or tube reactor | Acetonitrile, 60 °C, 10 min residence time | Precise stoichiometric control, enhanced safety, improved selectivity. |
| 2. Nucleophilic Substitution | 4-Chloro-3-iodopyridine, Benzyl alcohol, Base (e.g., NaH) | Heated tube reactor | THF, 80 °C, 15 min residence time | Rapid heating and mixing, improved yield and purity, facile scalability. |
The development of a fully integrated, multi-step continuous flow synthesis of this compound from simple starting materials represents an attractive goal for process chemists, promising a more efficient, safer, and scalable route to this valuable chemical intermediate. google.comrsc.orgbeilstein-journals.orgrsc.org
Chemical Reactivity and Transformation Pathways of 4 Benzyloxy 3 Iodopyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Iodo Moiety
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, particularly when substituted with a good leaving group like iodide and activated by electron-withdrawing features within the ring structure. pressbooks.pubwikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the ability of the pyridine (B92270) nitrogen to delocalize the negative charge. pressbooks.pub
The substitution of the iodo group in 4-(benzyloxy)-3-iodopyridine with nitrogen-based nucleophiles is a valuable method for the synthesis of various aminopyridine derivatives. While direct SNAr can occur, these transformations are often facilitated by transition metal catalysis, such as in the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgjk-sci.comorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the arylamine product and regenerate the catalyst. jk-sci.comnih.gov A variety of primary and secondary amines can be used in this reaction. organic-chemistry.org
The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures. wikipedia.org However, modern protocols have been developed that utilize ligands to stabilize the copper catalyst, allowing the reaction to proceed under milder conditions. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Table 1: Examples of C-N Bond Formation with Aryl Iodides
| Nucleophile | Catalyst System | Product Type | Reference |
| Primary Amine | Pd(dba)2 / BINAP, NaOt-Bu | N-Aryl Primary Amine | wikipedia.org |
| Secondary Amine | Pd(OAc)2 / P(t-Bu)3, Cs2CO3 | N-Aryl Secondary Amine | jk-sci.com |
| Aniline | CuI / Phenanthroline, K2CO3 | N,N-Diaryl Amine | wikipedia.org |
| Amide | CuI / L-proline, K2CO3 | N-Aryl Amide | organic-chemistry.org |
The displacement of the iodo group by oxygen-centered nucleophiles, such as alcohols and phenols, is a common method for synthesizing aryl ethers. The Ullmann ether synthesis is a classic and widely used copper-catalyzed method for this transformation. mdpi.com This reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. wikipedia.org The reaction is believed to proceed through a copper(I) alkoxide or phenoxide intermediate.
Modern advancements in the Ullmann ether synthesis have led to the development of more efficient catalytic systems that operate under milder conditions, broadening the substrate scope and functional group tolerance. mdpi.com These improved methods often employ ligands to enhance the solubility and reactivity of the copper catalyst.
Table 2: Ullmann Ether Synthesis with Aryl Halides
| Nucleophile | Catalyst System | Product Type | Reference |
| Phenol | CuI / Phenanthroline, Cs2CO3 | Diaryl Ether | wikipedia.org |
| Aliphatic Alcohol | CuI / 1,10-Phenanthroline, K2CO3 | Alkyl Aryl Ether | mdpi.com |
Sulfur-centered nucleophiles, such as thiols and thiolates, can displace the iodo group of this compound to form thioethers. These reactions can proceed through a direct SNAr mechanism, particularly with the more nucleophilic thiolate anions generated by treating a thiol with a base. The reactivity in these reactions can sometimes be influenced by radical pathways. nih.gov
Similar to C-N and C-O bond formation, copper-catalyzed Ullmann-type reactions are also effective for the formation of C-S bonds. wikipedia.org These reactions couple aryl halides with thiols, often under basic conditions, to produce aryl thioethers. The mechanism is thought to involve the formation of a copper(I) thiolate intermediate. wikipedia.org
Table 3: C-S Bond Formation with Aryl Halides
| Nucleophile | Conditions | Product Type | Reference |
| Thiophenol | K2CO3, DMF | Diaryl Thioether | nih.gov |
| Alkanethiol | CuI, K3PO4, Dioxane | Alkyl Aryl Thioether | wikipedia.org |
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The carbon-iodine bond in this compound is highly amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds and are fundamental in modern organic synthesis.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. youtube.comnih.gov This reaction is one of the most versatile and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. researchgate.netnih.gov
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide to form a palladium(II) intermediate. youtube.com
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) center, typically facilitated by a base. youtube.com
Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com
A wide range of boronic acids and their derivatives can be used in Suzuki-Miyaura couplings, allowing for the introduction of diverse aryl, heteroaryl, and vinyl substituents at the 3-position of the pyridine ring. researchgate.netnih.gov
Table 4: Suzuki-Miyaura Coupling of Aryl Halides
| Boronic Acid/Ester | Catalyst System | Base | Product Type | Reference |
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Biaryl | nih.gov |
| Potassium aryltrifluoroborate | PdCl2(dppf) | Cs2CO3 | Biaryl | nih.gov |
| Vinylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Aryl-alkene | researchgate.net |
| Heteroarylboronic acid | PdCl2(dppf) | K2CO3 | Heterobiaryl | nih.gov |
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the synthesis of substituted alkynes. nih.govorganic-chemistry.org
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles:
Palladium Cycle: Similar to the Suzuki-Miyaura coupling, this cycle begins with the oxidative addition of the aryl iodide to a palladium(0) species. wikipedia.org
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) intermediate. wikipedia.org
The final step is reductive elimination from the palladium(II) complex to afford the alkyne-substituted pyridine and regenerate the palladium(0) catalyst. Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.orgnih.gov
Table 5: Sonogashira Coupling of Aryl Halides
| Terminal Alkyne | Catalyst System | Base | Product Type | Reference |
| Phenylacetylene | Pd(PPh3)4, CuI | Et3N | Diaryl acetylene | wikipedia.orgorganic-chemistry.org |
| Trimethylsilylacetylene | PdCl2(PPh3)2, CuI | i-Pr2NH | Aryl silylacetylene | scispace.com |
| Propargyl alcohol | Pd(OAc)2 / XPhos, CuI | Cs2CO3 | Aryl propargyl alcohol | nih.gov |
| 1-Heptyne | PdCl2(PPh3)2, InBr3 | Et3N | Alkyl aryl acetylene | nih.gov |
Heck Reaction Dynamics
The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. In the context of this compound, the carbon-iodine bond at the C-3 position is the reactive site for this transformation. The general mechanism proceeds via oxidative addition of the aryl iodide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the active catalyst.
While specific literature detailing the Heck reaction of this compound is not abundant, the reactivity can be inferred from studies on similar 3-iodopyridine (B74083) systems and general principles of the Heck reaction. The reaction typically employs a palladium catalyst such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base (e.g., triethylamine (B128534) or potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile (B52724). The choice of alkene partner is broad, though electron-deficient olefins like acrylates and styrenes are often ideal substrates.
Table 1: Representative Conditions for Heck Reactions with Aryl Iodides This table presents generalized conditions typical for Heck reactions involving aryl iodides, which would be applicable to this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-120 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Acetonitrile | 80-100 |
| PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | DMA | 100-140 |
Data compiled from general principles of the Heck reaction.
Stille Coupling Applications
The Stille coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organic halide with an organostannane (organotin) reagent. The this compound molecule is an excellent electrophilic partner for this reaction due to the reactive C-I bond. The key advantage of the Stille reaction is the stability of organostannanes to a wide range of functional groups, allowing for complex molecule synthesis under relatively mild conditions.
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (where the organic group from the tin reagent is transferred to the palladium center), and reductive elimination to form the final product. A variety of organostannanes, including vinyl-, aryl-, and alkynylstannanes, can be coupled with the 3-position of the pyridine ring.
Table 2: Potential Stille Coupling Reactions with this compound This table illustrates potential applications of Stille coupling for the functionalization of the this compound scaffold.
| Organostannane Partner | Catalyst | Ligand | Solvent | Expected Product |
| Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene | 4-(Benzyloxy)-3-vinylpyridine |
| Trimethyl(phenyl)tin | PdCl₂(PPh₃)₂ | AsPh₃ | DMF | 4-(Benzyloxy)-3-phenylpyridine |
| Tributyl(phenylethynyl)tin | Pd₂(dba)₃ | P(furyl)₃ | Dioxane | 4-(Benzyloxy)-3-(phenylethynyl)pyridine |
Data based on established Stille coupling methodologies.
Advanced Palladium-Catalyzed Transformations
Beyond the Heck and Stille reactions, the C-I bond in this compound serves as a handle for numerous other advanced palladium-catalyzed transformations, greatly expanding its synthetic utility.
Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron compound (boronic acid or boronate ester) and is one of the most widely used cross-coupling methods due to the low toxicity and stability of the boron reagents.
Sonogashira Coupling : This reaction allows for the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. It typically requires a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. This method is invaluable for synthesizing arylethynylpyridines.
Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. It is a powerful tool for synthesizing N-arylpyridine derivatives, which are common motifs in pharmaceuticals.
Table 3: Overview of Advanced Palladium-Catalyzed Transformations
| Reaction Name | Coupling Partner | Key Reagents | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base (e.g., K₂CO₃) | 3-Arylpyridine |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 3-Alkynylpyridine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Strong base (e.g., NaOtBu) | 3-Aminopyridine |
Information compiled from principles of palladium-catalyzed cross-coupling reactions.
Oxidative and Reductive Transformations of this compound
Selective Reduction of the Iodo Substituent
The carbon-iodine bond is susceptible to reduction, offering a pathway to synthesize the corresponding 4-benzyloxypyridine. Catalytic hydrogenation is a common method for this transformation. Using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas, the iodo group can be selectively removed via hydrogenolysis without affecting the benzyloxy group or the pyridine ring under controlled conditions. Other reducing agents, such as zinc dust in acetic acid or transfer hydrogenation conditions (e.g., ammonium (B1175870) formate (B1220265) with Pd/C), can also achieve this deiodination.
Oxidation of the Benzyloxy Group and Other Functional Handles
The benzyloxy group, while generally stable, can be cleaved under oxidative conditions. This process, known as oxidative debenzylation, converts the ether into a carbonyl compound (in this case, leading to 4-pyridone derivatives after hydrolysis) and benzaldehyde. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction proceeds via hydride abstraction from the benzylic carbon, facilitated by the stability of the resulting benzylic cation. Visible-light-mediated protocols using catalytic or stoichiometric DDQ have emerged as mild and selective methods for cleaving benzyl (B1604629) ethers in the presence of other sensitive functional groups.
Intramolecular and Rearrangement Reactions Involving the Benzyloxy Group
The benzylic protons of the 4-(benzyloxy) group are acidic enough to be deprotonated by a strong base, such as an organolithium reagent. The resulting carbanion can undergo rearrangement. While literature specifically on the 4-benzyloxy isomer is scarce, studies on the related 2-benzyloxypyridine have shown that pyridine-directed metalation of the benzylic carbon can lead to a-anionic rearrangement. In this process, the pyridine ring migrates from the oxygen to the adjacent benzylic carbon, yielding an aryl pyridyl carbinol after quenching. This type of rearrangement, a variant of the Wittig rearrangement, is driven by the formation of a more stable alkoxide from a less stable carbanion. It is plausible that this compound could undergo similar transformations, although the electronic effects of the iodo substituent and the different substitution pattern would influence the reaction's feasibility and outcome.
Anionic Rearrangements of Benzyloxypyridine Derivatives
Anionic rearrangements are a class of reactions that involve the intramolecular migration of a carbanion. In the context of benzyloxypyridine derivatives, these rearrangements can be initiated by deprotonation at a position activated by the pyridine ring and/or other substituents. The stability of the resulting anion is a key factor in determining the feasibility and outcome of the rearrangement.
While specific studies on the anionic rearrangement of this compound are not extensively documented in the reviewed literature, the reactivity of simpler benzyloxypyridines provides a basis for understanding its potential behavior. For instance, the treatment of benzyloxypyridine derivatives with a strong base can lead to the formation of a benzylic anion. This anion can then undergo rearrangement, with the pyridine ring acting as a migrating group.
The presence of the iodine atom at the 3-position of this compound is expected to influence its propensity for anionic rearrangements. The electron-withdrawing nature of the iodine atom can affect the acidity of adjacent protons and the stability of any formed carbanions, thereby influencing the reaction pathway. Further research is necessary to fully elucidate the specific anionic rearrangement pathways available to this compound.
Smiles Rearrangement Considerations
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.org In a typical Smiles rearrangement, a nucleophilic group within a molecule attacks an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new ring structure. For this rearrangement to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the reaction center. wikipedia.org
In the case of this compound, a hypothetical Smiles-type rearrangement could be envisioned, although specific examples in the literature are scarce. The pyridine ring itself is electron-deficient, which can facilitate nucleophilic attack. The benzyloxy group contains a potential nucleophilic oxygen atom. However, for a classical Smiles rearrangement to proceed, the pyridine ring would need to be sufficiently activated towards intramolecular nucleophilic attack from the benzyloxy oxygen.
The position of the iodo group at the 3-position and the benzyloxy group at the 4-position may not provide the optimal electronic setup for a conventional Smiles rearrangement, which often relies on ortho or para activation relative to the leaving group. Variations of the Smiles rearrangement, such as the Truce-Smiles rearrangement, which involves a stronger carbanion nucleophile, could potentially be explored. wikipedia.org
The feasibility of a Smiles rearrangement in this compound would depend on several factors, including the reaction conditions and the ability to generate a suitably positioned and reactive nucleophile within the molecule.
Chemo- and Regioselectivity in the Reaction Landscape of this compound
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule, while regioselectivity is the preference for reaction at one position over another. study.com In a molecule with multiple reactive sites like this compound, understanding and controlling chemo- and regioselectivity is crucial for predictable and efficient synthesis.
The primary reactive sites in this compound include:
The pyridine nitrogen, which can act as a nucleophile or a base.
The carbon-iodine bond, which is susceptible to metal-halogen exchange and cross-coupling reactions.
The benzyloxy group, which can be cleaved under certain conditions.
The pyridine ring, which can undergo nucleophilic or electrophilic substitution, depending on the reaction conditions and the nature of the attacking species.
Table 1: Potential Selective Reactions of this compound
| Reaction Type | Potential Reactive Site | Controlling Factors |
| Metal-Halogen Exchange | C-I bond | Choice of organometallic reagent (e.g., organolithium, Grignard reagents), temperature. |
| Cross-Coupling Reactions | C-I bond | Catalyst system (e.g., Palladium, Copper), ligands, reaction conditions. |
| Nucleophilic Aromatic Substitution | Pyridine ring (positions 2, 5, or 6) | Nature of the nucleophile, presence of activating/deactivating groups, reaction temperature. |
| Ether Cleavage | Benzyloxy C-O bond | Choice of cleavage reagent (e.g., strong acids, hydrogenolysis). |
The interplay between these reactive sites dictates the chemo- and regioselectivity of a given transformation. For example, in a reaction with an organometallic reagent, metal-halogen exchange at the C-I bond is often favored over deprotonation of the pyridine or benzyl groups, especially at low temperatures. This allows for the selective functionalization at the 3-position.
In cross-coupling reactions, the C-I bond is a prime site for the introduction of new carbon-carbon or carbon-heteroatom bonds. The choice of catalyst and reaction conditions can be tailored to achieve high regioselectivity at this position.
Nucleophilic aromatic substitution on the pyridine ring is also a possibility. The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles. The directing effects of the benzyloxy and iodo substituents would play a significant role in determining the position of nucleophilic attack.
Advanced Applications of 4 Benzyloxy 3 Iodopyridine in Chemical Sciences
Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery Research
4-(Benzyloxy)-3-iodopyridine has emerged as a versatile and privileged scaffold in the field of medicinal chemistry. Its unique structural features, including the reactive iodine atom and the protective benzyloxy group on a pyridine (B92270) core, make it an invaluable starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The strategic placement of the iodo and benzyloxy groups allows for selective and sequential chemical modifications, enabling the construction of extensive libraries of compounds for drug discovery research.
The utility of this compound as a foundational building block is evident in the synthesis of a wide range of novel therapeutic agents. The carbon-iodine bond at the 3-position of the pyridine ring is particularly amenable to various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions facilitate the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, leading to the creation of compounds with tailored pharmacological profiles.
For instance, this scaffold has been instrumental in the development of substituted pyridin-2(1H)-ones. Through a synthetic route involving a Sandmeyer reaction to produce an iodopyridine derivative followed by regioselective conversion and subsequent Ullmann ether synthesis and Suzuki-Miyaura cross-coupling, researchers have been able to introduce an indol-4-yl moiety, leading to compounds with potential analgesic properties. nih.gov The ability to readily modify the core structure allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing the efficacy and safety of new drug candidates.
The synthesis of various heterocyclic systems, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, also highlights the importance of functionalized pyridine precursors. nih.gov These fused heterocyclic structures are known to exhibit a broad spectrum of biological activities, and their synthesis often relies on the strategic functionalization of pyridine rings, a role effectively filled by intermediates like this compound.
Derivatives synthesized from this compound have been shown to modulate various biological pathways and mechanisms, underscoring the scaffold's importance in targeting a range of diseases. The compounds derived from this scaffold can be designed to interact with specific biological targets, such as enzymes, receptors, and ion channels, thereby influencing cellular signaling and physiological responses.
The versatility of the pyridine core allows for the creation of molecules that can act as inhibitors or modulators of key biological processes. For example, compounds with a pyridopyridazine (B8481360) core, which can be accessed through synthetic pathways involving functionalized pyridines, have been investigated as kinase inhibitors and modulators of the gamma-aminobutyric acid A (GABA-A) receptor subunit alpha 5. mdpi.com Kinases play a critical role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. Similarly, targeting GABA-A receptors is a key strategy for developing treatments for neurological and psychiatric disorders.
Furthermore, the structural framework provided by this compound can be elaborated to produce compounds that interfere with microbial processes or viral replication. The ability to introduce a variety of substituents allows for the fine-tuning of the molecule's properties to achieve selective inhibition of microbial enzymes or disruption of viral entry and replication mechanisms. nih.gov
Table 1: Examples of Therapeutic Agents and Biological Targets Associated with the this compound Scaffold
| Therapeutic Area | Compound Class | Biological Target/Pathway |
| Pain Management | Substituted Pyridin-2(1H)-ones | Analgesic Pathways nih.gov |
| Infectious Diseases | Imidazo[4,5-b]pyridines | Viral Replication nih.gov |
| Neurology | Pyridopyridazine Derivatives | GABA-A Receptors mdpi.com |
| Oncology | Pyridopyridazine Derivatives | Kinases mdpi.com |
This table is for illustrative purposes and represents potential applications based on derivatives synthesized from similar pyridine scaffolds.
The following sections will delve deeper into the specific applications of this compound in the development of anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents, further illustrating its significance as a privileged scaffold in modern drug discovery. The strategic use of this building block continues to empower medicinal chemists to explore new chemical spaces and develop innovative therapies for a multitude of human diseases.
Integration into Fragment-Based Drug Design Methodologies
Fragment-Based Drug Design (FBDD) has become a cornerstone in modern medicinal chemistry, offering an efficient alternative to traditional high-throughput screening. This methodology focuses on identifying low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target. These initial hits serve as starting points for the gradual construction of more potent and selective drug candidates through chemical elaboration, such as growing or linking strategies. Key techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for detecting these weak interactions and providing structural insights to guide the optimization process.
The core principle of FBDD is to build lead compounds from fragments that exhibit high "ligand efficiency"—a measure of binding energy per non-hydrogen atom. Although fragments bind with low affinity, they often do so in an optimal, energy-efficient manner. This approach allows for a more thorough exploration of the chemical space around a target's binding site and can lead to novel molecular scaffolds that might be missed by screening larger, more complex molecules.
While the this compound structure possesses characteristics consistent with a molecular fragment—including a defined three-dimensional shape and sites for vector-based expansion—a review of available scientific literature indicates a lack of specific studies documenting its direct integration or screening as part of a fragment library in FBDD campaigns. Its potential as a fragment remains theoretical, based on its structural attributes which could allow it to form key interactions within a protein's binding pocket, with the iodine atom providing a vector for synthetic elaboration.
Utility in Complex Organic Synthesis and Building Block Chemistry
The synthetic versatility of this compound is primarily derived from its status as a substituted iodopyridine. The carbon-iodine bond is a key functional group in modern organic chemistry, serving as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
The iodine atom at the 3-position of the pyridine ring makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of highly substituted and functionalized pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. The benzyloxy group at the 4-position, meanwhile, acts as a stable protecting group for the pyridinol tautomer, which can be removed in later synthetic steps if desired.
While specific, published examples of these reactions using this compound as the starting material are not extensively documented, its structure allows for a predictable reactivity pattern. Below is a table of potential transformations that leverage the iodo-group to introduce molecular diversity.
| Reaction Name | Reagent Type | Catalyst/Conditions | Potential Product Class |
| Suzuki Coupling | Aryl/heteroaryl boronic acids or esters | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl/heteroaryl-4-(benzyloxy)pyridines |
| Sonogashira Coupling | Terminal alkynes | Palladium catalyst, Copper(I) co-catalyst, Base | 3-Alkynyl-4-(benzyloxy)pyridines |
| Buchwald-Hartwig Amination | Primary or secondary amines | Palladium or Copper catalyst, Base | 3-Amino-4-(benzyloxy)pyridines |
| Heck Coupling | Alkenes | Palladium catalyst, Base | 3-Alkenyl-4-(benzyloxy)pyridines |
| Stille Coupling | Organostannanes | Palladium catalyst | 3-Substituted-4-(benzyloxy)pyridines |
| Carbonylative Couplings | Carbon monoxide, Nucleophiles (e.g., alcohols, amines) | Palladium catalyst | 4-(Benzyloxy)pyridine-3-carboxylic acid derivatives (esters, amides) |
These potential transformations highlight the compound's role as a versatile intermediate for accessing a wide array of pyridine derivatives with tailored electronic and steric properties.
Beyond simple functionalization, this compound can serve as a foundational element in the construction of more complex, fused heterocyclic systems. The introduction of reactive functional groups via the cross-coupling reactions described above can be followed by intramolecular cyclization reactions to build new rings onto the pyridine core.
For instance, a Sonogashira coupling could introduce an alkyne bearing a terminal nucleophile, which could then undergo a cyclization reaction to form a fused bicyclic system. Similarly, a Suzuki coupling to introduce an ortho-substituted aryl group (e.g., with an amino or hydroxyl group) could set the stage for an intramolecular condensation or cyclodehydration to create polycyclic heteroaromatics. Although the synthesis of diverse pyridine-containing heterocycles is a well-established field, specific examples commencing from this compound are not prominently featured in the surveyed literature.
Contributions to Materials Science Research and Development
Pyridine-containing molecules are widely investigated in materials science for their applications in organic electronics, coordination polymers, and sensory materials, owing to their electronic properties and ability to coordinate with metal ions. The functional handles on this compound theoretically allow for its incorporation into larger macromolecular structures. For example, derivatives created through reactions like the Sonogashira or Suzuki coupling could yield conjugated systems with potential applications as organic semiconductors or fluorescent dyes. However, a review of current literature did not identify specific research detailing the use of this compound or its direct derivatives in the synthesis of advanced materials.
Engagement in Agrochemical Research and Innovation
The pyridine ring is a common feature in many successful agrochemicals, including herbicides, insecticides, and fungicides. The discovery of new agrochemicals often involves the synthesis and screening of novel, highly functionalized heterocyclic compounds. As a versatile synthetic building block, this compound represents a potential starting point for creating libraries of novel pyridine derivatives for biological screening. Despite this potential, searches of scientific databases did not reveal any studies where this compound was explicitly used or investigated in the context of agrochemical research and development.
Intermediate in Herbicide and Pesticide Synthesis
The structural motif of a substituted pyridine is a cornerstone in the development of modern herbicides and pesticides. Pyridine-based agrochemicals are valued for their high efficacy, low toxicity to non-target organisms, and favorable environmental profiles. The utility of this compound in this context lies in its capacity to serve as a building block for more complex herbicidal molecules through cross-coupling reactions.
The presence of an iodine atom at the 3-position of the pyridine ring is particularly advantageous for synthetic chemists. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the introduction of a wide array of substituents at the 3-position of the pyridine ring.
Table 1: Potential Cross-Coupling Reactions for Herbicide Synthesis using this compound as an Intermediate
| Reaction Name | Coupling Partner | Bond Formed | Potential Herbicidal Moiety Introduced |
| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acid/ester | C-C | Substituted phenyl or heterocyclic rings |
| Sonogashira Coupling | Terminal alkyne | C-C (sp) | Alkynyl groups for further functionalization |
| Heck Coupling | Alkene | C-C (sp²) | Substituted vinyl groups |
| Buchwald-Hartwig Amination | Amine | C-N | Amino or substituted amino groups |
While direct examples of herbicides synthesized from this compound are not readily found in the literature, the synthesis of numerous pyridine-containing herbicides follows synthetic pathways where a halogenated pyridine is a key intermediate. For example, the synthesis of pyrazole (B372694) derivatives containing a phenylpyridine moiety has been explored for their herbicidal activities. mdpi.com In such syntheses, a substituted halopyridine could be coupled with a suitable partner to construct the core structure of the herbicide.
Function as a Ligand in Catalytic Systems and Coordination Chemistry
The field of coordination chemistry investigates the formation and properties of complexes between metal ions and ligands. Pyridine and its derivatives are among the most common and versatile ligands due to the presence of a lone pair of electrons on the nitrogen atom, which can readily coordinate to a metal center.
The structure of this compound makes it an interesting candidate for the design of novel ligands for catalytic systems. The pyridine nitrogen provides a primary coordination site. The substituents at the 3- and 4-positions can be modified to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
The iodine atom at the 3-position can be replaced through cross-coupling reactions to introduce other coordinating groups, leading to the formation of bidentate or multidentate ligands. For example, a phosphine (B1218219) group could be introduced via a palladium-catalyzed phosphination reaction. The resulting phosphino-pyridine ligand could then chelate to a metal center through both the nitrogen and phosphorus atoms, forming a stable five-membered ring. Such P,N-ligands are widely used in asymmetric catalysis.
The benzyloxy group at the 4-position can influence the ligand's properties in several ways. Its steric bulk can create a specific chiral environment around the metal center, which is crucial for enantioselective catalysis. Electronically, the oxygen atom can donate electron density to the pyridine ring, which can affect the basicity of the pyridine nitrogen and, consequently, the strength of the metal-ligand bond.
While specific metal complexes of this compound are not extensively characterized in the literature, the synthesis and catalytic applications of palladium(II) complexes with a variety of 4-substituted pyridine ligands have been studied. nih.gov These studies have shown that the nature of the substituent at the 4-position significantly impacts the physicochemical properties and catalytic efficiency of the resulting complexes in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov
Table 2: Potential Ligand Modifications and Their Applications
| Modification at 3-position (via cross-coupling) | Resulting Ligand Type | Potential Catalytic Application |
| Introduction of a phosphine group | P,N-Bidentate | Asymmetric hydrogenation, hydroformylation |
| Introduction of a second pyridine ring | N,N-Bidentate (bipyridine derivative) | Oxidation catalysis, polymerization |
| Introduction of an oxazoline (B21484) group | N,N-Bidentate | Asymmetric allylic alkylation |
Structure Activity Relationship Sar Studies and Mechanistic Insights for 4 Benzyloxy 3 Iodopyridine Derivatives
Impact of Substituent Modifications on Reactivity and Selectivity
The reactivity and selectivity of the 4-(benzyloxy)-3-iodopyridine scaffold are intricately governed by the electronic and steric properties of its constituent functional groups. The interplay between the benzyloxy and iodo substituents on the pyridine (B92270) ring dictates the molecule's behavior in various chemical transformations.
The pyridine ring, being a six-membered aromatic heterocycle, is inherently electron-deficient compared to benzene due to the presence of the electronegative nitrogen atom. This nitrogen atom exerts a strong inductive electron-withdrawing effect, reducing the electron density on the ring carbons and making the pyridine less susceptible to electrophilic aromatic substitution. chemicalforums.comstackexchange.com The presence of substituents further modulates this electronic landscape.
Benzyloxy Group (-OBn): The benzyloxy group, attached to the C4 position, exhibits a dual electronic nature. The oxygen atom, through its lone pairs, can donate electron density to the pyridine ring via a resonance effect (+R effect). This donation partially counteracts the electron-withdrawing nature of the pyridine ring itself, particularly increasing electron density at the ortho (C3 and C5) and para (C2, relative to the nitrogen) positions. However, the oxygen atom is also electronegative, leading to an inductive electron-withdrawing effect (-I effect). Studies on similar systems have shown that the -OBn group can behave as both an electron-donating and electron-withdrawing group depending on the specific reaction and analytical method used. nih.gov For instance, NMR spectroscopy might suggest electron-donating properties, while X-ray diffraction data could indicate electron-withdrawing characteristics. nih.gov
Iodo Group (-I): The iodo group at the C3 position primarily exerts an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the halogen. While halogens can also exhibit a weak electron-donating resonance effect (+R effect), the inductive effect is generally dominant for iodine. This further deactivates the pyridine ring towards electrophilic attack. The combined electron-withdrawing properties of the pyridine nitrogen and the iodo substituent make the ring more susceptible to nucleophilic aromatic substitution, especially at positions activated by these groups.
Below is a table summarizing the electronic effects of the substituents:
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |
| Nitrogen | 1 | Strong electron-withdrawing | - | Decreases |
| Iodo | 3 | Moderately electron-withdrawing | Weakly electron-donating | Decreases |
| Benzyloxy | 4 | Weakly electron-withdrawing | Strongly electron-donating | Net effect is context-dependent, but generally increases density at C3/C5 |
Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. In this compound, both the benzyloxy and iodo groups can introduce steric bulk, influencing the accessibility of adjacent sites on the pyridine ring to incoming reagents.
The iodo group at the C3 position is relatively large and can sterically hinder reactions at the neighboring C2 and C4 positions. This is particularly relevant in reactions involving bulky reagents or transition states.
The benzyloxy group at the C4 position is significantly larger than the iodo group and possesses conformational flexibility due to the rotatable bonds in the benzyl (B1604629) moiety. The phenyl ring of the benzyl group can adopt various orientations relative to the pyridine ring. These conformational preferences can be influenced by non-covalent interactions and the surrounding chemical environment. The preferred conformation can either shield or expose adjacent positions on the pyridine ring, thereby affecting reactivity and selectivity. For instance, a conformation where the benzyl group is positioned over one face of the pyridine ring could hinder the approach of a reagent from that side.
The steric bulk of these substituents is a critical factor in reactions such as metal-catalyzed cross-coupling, where the coordination of the metal to the pyridine nitrogen or the iodo group can be influenced by the size of the neighboring groups. The steric environment around the reactive sites will play a significant role in determining the feasibility and outcome of such transformations.
Computational Chemistry and Theoretical Investigations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of chemical reactions at a molecular level. For derivatives of this compound, DFT calculations provide valuable insights into reaction mechanisms, transition states, and the energetics of various chemical transformations.
DFT calculations are employed to model the electronic structure of molecules and to map out the potential energy surface of a reaction. This allows for the investigation of plausible reaction pathways and the identification of key intermediates and transition states. For reactions involving substituted pyridines, DFT can help to:
Predict Regioselectivity: By calculating the energies of different possible intermediates and products, DFT can predict the most likely site of reaction. For instance, in nucleophilic or electrophilic additions to substituted 3,4-pyridynes, DFT calculations have been used to explain the observed regioselectivity based on the distortion of the aryne triple bond induced by electron-withdrawing substituents. nih.gov
Elucidate Reaction Pathways: DFT can be used to compare different proposed mechanisms, such as stepwise versus concerted pathways. For example, in copper-catalyzed arylation-cyclization reactions, DFT calculations have been used to determine whether ring formation precedes or follows aryl transfer.
Understand Catalyst-Substrate Interactions: In catalyzed reactions, DFT can model the interaction of the this compound derivative with the catalyst, providing insights into the binding mode and the role of the catalyst in lowering the activation energy.
A key aspect of DFT studies is the localization and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.
For reactions involving this compound derivatives, DFT calculations can provide:
Activation Energies (ΔG‡): The calculated free energy of activation for different potential reaction pathways allows for a quantitative comparison of their feasibility. Pathways with lower activation energies are kinetically favored.
Transition State Geometries: The three-dimensional structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. This information is crucial for understanding the steric and electronic factors that control the reaction. For example, in a study of copper-catalyzed reactions, the transition state for the ring-forming step was identified as the rate-determining step, with a calculated activation free energy barrier of 22.6 kcal/mol.
These computational insights are invaluable for rationalizing experimental observations and for the predictive design of new reactions and catalysts.
Mechanistic Elucidation of Key Organic Transformations
The mechanistic understanding of organic reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and expanding their synthetic utility. The electronic and steric features of this scaffold make it an interesting substrate for a variety of transformations, particularly cross-coupling and substitution reactions.
Mechanistic studies often involve a combination of experimental techniques (such as kinetic studies, isotopic labeling, and characterization of intermediates) and computational modeling. For substituted pyridines, several key transformations have been mechanistically investigated:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the iodo substituent, makes it susceptible to SNAr reactions. The mechanism typically involves the attack of a nucleophile on the pyridine ring at a position ortho or para to the electron-withdrawing groups, forming a resonance-stabilized intermediate (a Meisenheimer complex). Subsequent departure of the leaving group (in this case, the iodide ion) restores the aromaticity of the ring. The benzyloxy group at the C4 position can influence the stability of the Meisenheimer complex through its resonance effect.
Metal-Catalyzed Cross-Coupling Reactions: The iodo group at the C3 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The general mechanism for these reactions involves a catalytic cycle that typically includes:
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond of the this compound.
Transmetalation (for Suzuki-type couplings) or Carbometalation (for Heck/Sonogashira-type couplings): The organometallic species from the first step reacts with the coupling partner.
Reductive Elimination: The coupled product is eliminated from the metal center, regenerating the active catalyst.
The benzyloxy group and the pyridine nitrogen can act as ligands for the metal catalyst, potentially influencing the rate and selectivity of the reaction.
Formation of Pyridynes: Under strongly basic conditions, 3-halopyridines can undergo elimination to form highly reactive 3,4-pyridyne intermediates. These intermediates can then be trapped by various nucleophiles or cycloaddition partners. The regioselectivity of the trapping reaction is influenced by the electronic effects of other substituents on the ring. nih.gov
A deeper understanding of these and other organic transformations involving this compound derivatives is essential for the rational design of synthetic routes to more complex molecules.
Role of Complex-Induced Proximity Effects (CIPE)
The Complex-Induced Proximity Effect (CIPE) is a key concept in understanding the regioselectivity of certain reactions involving organolithium reagents. This effect arises from the formation of a pre-complex between the organolithium base and a Lewis basic functional group on the substrate. This pre-complexation brings the base into close proximity to a specific proton, facilitating its abstraction over other, more acidic protons.
In the context of benzyloxy-substituted pyridines, the oxygen atom of the benzyloxy group can act as a coordinating site for the lithium cation of an organolithium base. This coordination directs the base to the ortho-protons of the benzyl group or the pyridine ring, influencing the outcome of lithiation reactions. While direct studies on this compound are not extensively documented in this specific context, the principles of CIPE, as demonstrated in related heterocyclic systems, suggest that the benzyloxy group can play a significant role in directing metalation reactions, thereby influencing subsequent functionalization pathways. The formation of a prelithiation complex can facilitate intramolecular cyclization and the introduction of various electrophiles at specific positions.
Detailed Understanding of Cyclization and Rearrangement Pathways
The presence of an iodine atom at the 3-position of the pyridine ring in this compound offers a versatile handle for various transition metal-catalyzed cross-coupling reactions and cyclization processes. Iodine-catalyzed reactions, in particular, have been shown to facilitate the cyclization of related N-allyl-2-alkynylanilines through an iodocyclization-rearrangement-deiodination sequence. This type of reaction cascade highlights the potential for the iodo-substituent in this compound to participate in complex transformations.
While specific cyclization and rearrangement pathways originating directly from this compound are not extensively detailed in available literature, analogous systems suggest that intramolecular reactions could be triggered. For instance, the introduction of an appropriate functional group at a neighboring position could lead to ring-forming reactions, potentially involving the pyridine nitrogen or the benzyloxy moiety. The iodine atom can serve as a leaving group or participate in radical or transition-metal mediated cyclization cascades, leading to the formation of fused heterocyclic systems. Further research is needed to fully elucidate the specific cyclization and rearrangement behaviors of this particular scaffold.
Structure-Biological Activity Correlations in this compound Analogs
The 4-(benzyloxy)pyridine (B1590385) scaffold is a component of various biologically active molecules. Understanding the relationship between the molecular architecture of its analogs and their pharmacological effects is crucial for the development of new therapeutic agents.
Relationship between Molecular Architecture and Pharmacological Efficacy
The pharmacological efficacy of derivatives containing the benzyloxy-pyridine core is highly dependent on the nature and position of substituents on both the pyridine and the benzyl rings. Structure-activity relationship (SAR) studies on related compound series have demonstrated that modifications to this core structure can significantly impact biological activity.
For instance, in a series of benzyloxy-4-oxopyridin benzoate derivatives, the nature and position of substituents on the benzoate moiety were found to be critical for their antimalarial and antiproliferative activities. The introduction of electron-withdrawing groups, such as chlorine and bromine, at the para and meta positions of the benzoate ring led to increased inhibitory activity against β-hematin formation, a key process in the malaria parasite's survival. This suggests that the electronic properties and steric bulk of substituents play a crucial role in the interaction with the biological target.
The table below summarizes the β-hematin inhibition activity for a selection of benzyloxy-4-oxopyridin benzoate derivatives, illustrating the impact of substituent variation on pharmacological efficacy.
| Compound | Substituent on Benzoate | β-hematin Inhibition (%) |
| 7c | 4-Chloro | 75.8 ± 2.1 |
| 7d | 3-Chloro | 72.4 ± 1.8 |
| 7f | 4-Bromo | 80.1 ± 2.5 |
| 7h | Unsubstituted | 65.3 ± 3.2 |
This is an interactive data table. You can sort and filter the data to explore the structure-activity relationships.
These findings underscore the importance of systematic structural modifications to optimize the pharmacological profile of compounds based on the 4-(benzyloxy)pyridine scaffold.
Mapping Binding Interactions with Biological Targets
Molecular docking studies are instrumental in visualizing and understanding the binding interactions between a ligand and its biological target at the molecular level. For derivatives containing the benzyloxy-pyridine moiety, these computational studies can reveal key interactions that contribute to their biological activity and guide the design of more potent analogs.
In the case of benzyloxy-4-oxopyridin benzoate derivatives evaluated for antimalarial activity, molecular docking studies were performed to understand their interaction with heme, the target of β-hematin inhibition. These studies revealed that the compounds could interact with the heme sheet primarily through hydrophobic interactions. The benzyloxy and benzoate groups were found to engage in π-π stacking and hydrophobic contacts with the porphyrin ring of heme.
The following table presents the GOLD docking scores for selected benzyloxy-4-oxopyridin benzoate derivatives, providing a quantitative measure of their predicted binding affinity to the heme target.
| Compound | Substituent on Benzoate | GOLD Docking Score |
| 7c | 4-Chloro | 68.2 |
| 7d | 3-Chloro | 67.5 |
| 7f | 4-Bromo | 70.1 |
| 7h | Unsubstituted | 62.9 |
This interactive data table allows for the comparison of docking scores based on the substituent.
These computational insights, combined with experimental data, provide a rational basis for the observed structure-activity relationships and offer a roadmap for the future design of more effective inhibitors based on the this compound scaffold.
Future Research Directions and Emerging Paradigms in 4 Benzyloxy 3 Iodopyridine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of functionalized pyridines is a cornerstone of organic chemistry, yet traditional methods often rely on harsh conditions and hazardous reagents. ijarsct.co.in Future research into 4-(Benzyloxy)-3-iodopyridine is poised to embrace the principles of green chemistry, focusing on the development of methodologies that are not only efficient but also environmentally benign. nih.govbenthamscience.com Key areas of exploration will likely include the use of earth-abundant metal catalysts to replace precious metals, the implementation of one-pot multicomponent reactions to improve atom economy, and the adoption of alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. rsc.orgnih.govresearchgate.net
A significant goal will be to minimize waste and avoid the use of toxic solvents, pushing towards solvent-free reactions or the use of aqueous media. ijarsct.co.in The development of catalytic systems that are robust, recyclable, and efficient will be paramount. acs.org These advancements will not only make the synthesis of this compound and its derivatives more economical but also align with the growing global demand for sustainable chemical manufacturing. nih.gov
Table 1: Future Sustainable Synthetic Approaches for this compound
| Methodology | Research Focus | Potential Advantages |
| Green Catalysis | Development of iron, copper, or zinc-based catalysts for iodination and etherification steps. | Lower cost, reduced toxicity, increased abundance compared to precious metals. rsc.orgresearchgate.net |
| Multicomponent Reactions (MCRs) | Designing a one-pot synthesis from simple, readily available acyclic precursors. | Increased efficiency, reduced waste, simplified purification processes. acs.org |
| Alternative Energy Sources | Application of microwave-assisted or ultrasonic synthesis. | Drastically reduced reaction times, lower energy consumption, potential for improved yields. nih.govnih.gov |
| Flow Chemistry | Development of continuous flow processes for synthesis and functionalization. | Enhanced safety, improved scalability, precise control over reaction parameters. |
| Bio-catalysis | Engineering enzymes to catalyze the formation of the pyridine (B92270) ring or its functionalization. | High selectivity, mild reaction conditions, use of renewable resources. ijarsct.co.in |
Exploration of Uncharted Reactivity Profiles and Catalytic Applications
The this compound scaffold possesses multiple reactive sites, offering a fertile ground for exploring novel chemical transformations. The carbon-iodine bond is a particularly versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups at the 3-position. innospk.comnih.gov Future work will likely expand this repertoire to include more advanced and less common coupling methodologies, potentially utilizing photoredox catalysis or electrochemistry to forge new bonds under mild conditions.
Beyond established cross-coupling, research into direct C-H functionalization at other positions on the pyridine ring represents a significant frontier. rsc.org Such methods would provide a more atom-economical route to complex derivatives. Furthermore, the pyridine nitrogen atom itself can be leveraged. Its coordination to metal centers suggests that derivatives of this compound could be developed as novel ligands for homogeneous catalysis, potentially influencing the selectivity and activity of catalytic processes. nih.gov The interplay between the electron-donating benzyloxy group and the electron-withdrawing iodo substituent creates a unique electronic environment that could be exploited in the design of new organocatalysts.
Table 2: Emerging Reactivity and Catalytic Concepts
| Research Area | Specific Direction | Potential Outcome |
| Advanced Cross-Coupling | Exploring nickel- or copper-catalyzed couplings; photoredox-mediated reactions. | Access to a wider range of derivatives under milder conditions, avoiding precious metals. nih.gov |
| C-H Functionalization | Developing methods for selective functionalization at the C-2, C-5, or C-6 positions. | More efficient synthesis of polysubstituted pyridines without pre-functionalization. rsc.org |
| Ligand Development | Synthesizing chiral derivatives to serve as ligands in asymmetric catalysis. | Creation of new catalysts for enantioselective transformations. |
| Organocatalysis | Utilizing the pyridine nitrogen as a basic site in novel organocatalytic reactions. | Development of metal-free catalytic systems for various organic reactions. |
| Halogen Bonding | Using the iodine atom as a halogen bond donor to direct self-assembly or influence reactivity. | Creation of novel supramolecular structures and control over reaction pathways. acs.org |
Advanced Strategies in Rational Drug Design and Development
The pyridine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.comdovepress.comnih.govresearchgate.net The this compound structure serves as an excellent starting point for rational drug design, offering clear vectors for chemical modification. Future research will intensively utilize this scaffold to generate libraries of novel compounds for biological screening.
Advanced strategies will involve structure-activity relationship (SAR) studies, where the benzyloxy and iodo groups are systematically replaced with a wide range of other functionalities to optimize biological activity and pharmacokinetic properties. nih.govmdpi.com The iodine atom is particularly useful, acting as a versatile synthetic handle for late-stage functionalization, allowing for the rapid generation of analogues. nih.govnih.gov Computational methods, such as in silico docking and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in guiding the design of new molecules with enhanced potency and selectivity for specific biological targets like kinases or receptors. researchgate.netmdpi.com
Table 3: Strategies in Drug Discovery with this compound
| Strategy | Approach | Application Example |
| Scaffold Decoration | Utilize cross-coupling reactions at the C-3 position to introduce diverse aryl, alkyl, or heterocyclic moieties. | Generation of compound libraries for screening against cancer cell lines or infectious pathogens. nih.gov |
| Bioisosteric Replacement | Replace the benzyloxy group with other hydrogen bond donors/acceptors or lipophilic groups. | Fine-tuning of solubility, metabolic stability, and target binding affinity. |
| Fragment-Based Drug Design | Use the 4-(benzyloxy)pyridine (B1590385) or 3-iodopyridine (B74083) fragments as starting points for growing a more potent drug candidate. | Development of novel inhibitors for enzymes implicated in disease. |
| Structure-Activity Relationship (SAR) | Systematically modify each part of the molecule to understand its contribution to biological activity. | Optimization of a lead compound to improve efficacy and reduce off-target effects. nih.gov |
| In Silico Design | Employ molecular modeling to predict the binding of derivatives to a target protein and prioritize synthesis. | Accelerating the discovery of potent and selective inhibitors for targets like HIV reverse transcriptase. researchgate.net |
Innovative Applications and Interdisciplinary Research with this compound Scaffolds
The unique electronic and structural features of this compound open doors to applications beyond pharmaceuticals. Future research is expected to bridge chemistry with materials science, chemical biology, and agrochemistry. In materials science, the pyridine moiety is a known component of functional materials, including polymers and organic electronics. mdpi.com Derivatives of this compound could be investigated as monomers for novel conductive polymers or as components in organic light-emitting diodes (OLEDs). The presence of a heavy atom (iodine) could impart interesting photophysical properties, such as phosphorescence.
Interdisciplinary research could also focus on developing chemical probes for biological systems. By appending a fluorophore or a reactive group, derivatives could be designed to selectively label proteins or other biomolecules. The ability of the iodine atom to participate in halogen bonding could be exploited for the rational design of self-assembling materials and crystal engineering. acs.org In agrochemistry, the pyridine scaffold is common in pesticides and herbicides, suggesting that novel derivatives could be screened for potential applications in crop protection. nih.gov
Table 4: Interdisciplinary and Innovative Applications
| Field | Research Direction | Potential Application |
| Materials Science | Polymerization of functionalized this compound monomers. | Creation of novel organic semiconductors, sensors, or stimuli-responsive materials. mdpi.com |
| Organic Electronics | Incorporation into small molecules for use in OLEDs or organic photovoltaics (OPVs). | Development of efficient and stable materials for next-generation electronic devices. |
| Chemical Biology | Synthesis of fluorescently labeled or biotinylated derivatives. | Development of molecular probes for imaging and studying biological processes. |
| Supramolecular Chemistry | Exploitation of halogen bonding and π-π stacking interactions for self-assembly. | Design of functional liquid crystals, gels, or crystalline co-structures. acs.org |
| Agrochemistry | Screening of derivative libraries for herbicidal or fungicidal activity. | Discovery of new, effective, and potentially safer agents for crop protection. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(Benzyloxy)-3-iodopyridine with high purity?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, iodine introduction may involve reacting 4-(benzyloxy)pyridine derivatives with iodine monochloride (ICl) under controlled conditions. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via TLC and confirm purity using -/-NMR and HRMS, as demonstrated in analogous benzyloxy-substituted pyridine syntheses .
Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The iodine atom serves as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. For instance, coupling with aryl boronic acids using Pd(PPh)/base systems yields biaryl derivatives. Reaction optimization may require tuning catalyst loading (1–5 mol%) and temperature (80–120°C) .
- Validation : Confirm regioselectivity via -NMR and X-ray crystallography (if applicable). Compare reactivity with non-iodinated analogs (e.g., 4-(Benzyloxy)-3-methoxypyridine) to assess electronic effects .
Q. What analytical techniques are critical for characterizing this compound?
- Protocols :
- NMR Spectroscopy : Assign aromatic protons (δ 7.0–8.5 ppm) and benzyloxy methylene protons (δ ~5.1 ppm) .
- HRMS : Verify molecular ion peaks (expected [M+H] at m/z 311.12) .
- FTIR : Identify C-I stretching (~500 cm) and benzyl ether C-O-C (~1250 cm) .
Q. How should this compound be stored to ensure long-term stability?
- Guidelines : Store in airtight containers under inert gas (N/Ar) at 2–8°C. Protect from light to prevent photodehalogenation. Conduct periodic purity checks via HPLC .
Advanced Research Questions
Q. What strategies resolve contradictory data on the regioselectivity of this compound in nucleophilic substitutions?
- Approach : Perform competitive experiments with varying nucleophiles (e.g., NaN, KCN) and analyze products via LC-MS. Computational modeling (DFT) can predict transition states and regiochemical outcomes .
- Case Study : Compare iodine vs. bromine analogs to isolate electronic vs. steric effects .
Q. Can this compound serve as a scaffold for designing DNA-interactive agents?
- Experimental Design :
- DNA-Binding Assays : Use UV-Vis titration or ethidium bromide displacement to assess intercalation. Derivatives with planar benzyloxy groups show enhanced binding, as seen in barbituric acid studies .
- SAR Analysis : Modify the benzyloxy group (e.g., para-substitution) and evaluate cytotoxicity against cancer cell lines .
Q. How do solvent polarity and temperature affect the reaction kinetics of iodine displacement in this compound?
- Methodology : Conduct kinetic studies in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. Use -NMR to track reaction progress and calculate activation parameters (ΔH, ΔS) via Eyring plots .
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound derivatives?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
